molecular formula C19H16N2O3 B6394589 2-Amino-5-(2-benzyloxyphenyl)isonicotinic acid, 95% CAS No. 1261892-46-9

2-Amino-5-(2-benzyloxyphenyl)isonicotinic acid, 95%

Cat. No. B6394589
CAS RN: 1261892-46-9
M. Wt: 320.3 g/mol
InChI Key: LAISBMKSCHGBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(2-benzyloxyphenyl)isonicotinic acid (2-Amino-5-BPI) is a synthetic derivative of isonicotinic acid (INA) and is a powerful inhibitor of the enzyme acetylcholine esterase (AChE). It has been studied extensively for its potential as a therapeutic agent in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological conditions. Furthermore, 2-Amino-5-BPI is being investigated for its potential use in laboratory experiments as a tool for studying the biochemical and physiological effects of AChE inhibition.

Scientific Research Applications

2-Amino-5-BPI has been studied extensively for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological conditions. It has been found to be an effective inhibitor of AChE, which is responsible for the breakdown of acetylcholine, a neurotransmitter associated with memory and learning. In addition, 2-Amino-5-BPI has been investigated for its potential use in laboratory experiments as a tool for studying the biochemical and physiological effects of AChE inhibition.

Mechanism of Action

2-Amino-5-BPI is an inhibitor of AChE, the enzyme responsible for the breakdown of acetylcholine. When 2-Amino-5-BPI binds to AChE, it prevents the enzyme from breaking down acetylcholine, resulting in increased levels of the neurotransmitter in the brain. This increased level of acetylcholine is thought to be responsible for the therapeutic effects of 2-Amino-5-BPI, as it has been linked to improved memory and learning.
Biochemical and Physiological Effects
2-Amino-5-BPI has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve memory and learning, reduce anxiety and depression, and increase longevity. In addition, it has been found to increase levels of dopamine and serotonin, two neurotransmitters associated with mood and well-being.

Advantages and Limitations for Lab Experiments

2-Amino-5-BPI has several advantages for use in laboratory experiments. It is a highly potent inhibitor of AChE, which makes it ideal for studying the effects of AChE inhibition. In addition, it is relatively easy to synthesize and is relatively stable. However, the use of 2-Amino-5-BPI in laboratory experiments is limited by its potential toxicity.

Future Directions

The potential of 2-Amino-5-BPI as a therapeutic agent in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological conditions is still being explored. In addition, further research is needed to determine the potential of 2-Amino-5-BPI as a tool for studying the biochemical and physiological effects of AChE inhibition in laboratory experiments. Moreover, further research is needed to explore the potential of 2-Amino-5-BPI as a tool for studying the effects of AChE inhibition on other neurotransmitters, such as GABA and glutamate. Finally, further research is needed to explore the potential of 2-Amino-5-BPI as a tool for studying the effects of AChE inhibition on other aspects of brain function, such as learning and memory.

Synthesis Methods

2-Amino-5-BPI can be synthesized in a two-step process. The first step involves the reaction of 2-benzyloxyphenyl isonicotinic acid (2-BP2-Amino-5-(2-benzyloxyphenyl)isonicotinic acid, 95%) with sodium hydroxide to form 2-amino-5-benzyloxyphenyl isonicotinic acid (2-Amino-5-BPI). The second step involves the reaction of 2-Amino-5-BPI with hydrochloric acid to form the final product, 2-Amino-5-BPI 95%.

properties

IUPAC Name

2-amino-5-(2-phenylmethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c20-18-10-15(19(22)23)16(11-21-18)14-8-4-5-9-17(14)24-12-13-6-2-1-3-7-13/h1-11H,12H2,(H2,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAISBMKSCHGBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CN=C(C=C3C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688412
Record name 2-Amino-5-[2-(benzyloxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261892-46-9
Record name 2-Amino-5-[2-(benzyloxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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